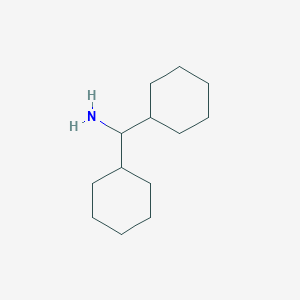

Dicyclohexylmethanamine

Description

The exact mass of the compound Dicyclohexylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dicyclohexylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclohexylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQGTNFYPJQJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295702 | |

| Record name | α-Cyclohexylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19293-63-1 | |

| Record name | α-Cyclohexylcyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19293-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclohexylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dicyclohexylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dicyclohexylmethanamine (CAS 19293-63-1): Structural Dynamics, Synthesis, and Applications in Advanced Chemical Workflows

Executive Summary & Chemical Identity

In advanced synthetic workflows and drug development, the selection of precise structural building blocks dictates the pharmacokinetic and stability profiles of the final compound. Dicyclohexylmethanamine (CAS 19293-63-1) is a highly sterically hindered primary amine that serves as a critical scaffold for introducing bulky, lipophilic, and three-dimensionally complex functional groups .

As a Senior Application Scientist, I frequently observe a critical nomenclature trap in literature and supplier databases: the conflation of Dicyclohexylmethanamine with N,N-Dicyclohexylmethylamine (CAS 7560-83-0) .

-

CAS 19293-63-1 (Dicyclohexylmethanamine): Features a central methanamine core flanked by two bulky cyclohexyl rings [ (C6H11)2CH−NH2 ]. It acts as a sterically hindered primary nucleophile.

-

CAS 7560-83-0 (N,N-Dicyclohexylmethylamine): A tertiary amine[ CH3−N(C6H11)2 ] used primarily as a non-nucleophilic base or polyurethane catalyst.

This guide focuses exclusively on the primary amine (CAS 19293-63-1), detailing its properties, self-validating synthetic protocols, and applications in modern chemistry.

Physicochemical Properties & Structural Analysis

The physical properties of dicyclohexylmethanamine are directly governed by its massive steric bulk and high degree of saturation.

| Property | Value |

| IUPAC Name | dicyclohexylmethanamine |

| CAS Number | 19293-63-1 |

| Molecular Formula | C13H25N |

| Molecular Weight | 195.34 g/mol |

| Topological Polar Surface Area (TPSA) | 26.0 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 1 |

| Rotatable Bonds | 2 |

| Physical State | Clear Liquid (at Room Temperature) |

Causality of Properties: The dual cyclohexyl rings create a massive steric shield around the primary amine. While this significantly reduces its reaction kinetics in standard amidation or alkylation reactions compared to unhindered amines (e.g., benzylamine), it imparts extraordinary proteolytic stability to the resulting amides. Furthermore, its exceptionally low TPSA (26.0 Ų) and high lipophilicity make it an excellent candidate for enhancing the membrane permeability of drug conjugates .

Synthetic Pathways & Mechanistic Logic

The Challenge of Steric Hindrance

Direct reductive amination of dicyclohexyl ketone with ammonia gas and a reducing agent is notoriously inefficient. The extreme steric bulk of the two cyclohexyl rings thermodynamically disfavors the formation of the intermediate imine. Consequently, the reducing agent prematurely reduces the unreacted ketone, yielding dicyclohexylmethanol as a major byproduct.

The Solution: Two-Step Oxime Reduction

To bypass this, a two-step oxime reduction protocol is the field-proven standard. Hydroxylamine is a smaller, more aggressive "alpha-effect" nucleophile that forces the formation of the ketoxime. Subsequent aggressive reduction with Lithium Aluminum Hydride ( LiAlH4 ) yields the primary amine.

Step-by-Step Methodology

Phase 1: Oximation

-

Reagent Setup: Dissolve dicyclohexyl ketone (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Activation: Add hydroxylamine hydrochloride ( NH2OH⋅HCl , 1.5 eq) and pyridine (1.5 eq).

-

Mechanistic Insight: Pyridine acts as an acid scavenger to liberate the free hydroxylamine base. Furthermore, it acts as a mild nucleophilic catalyst, activating the sterically hindered carbonyl for the nucleophilic attack.

-

-

Reaction: Reflux the mixture for 4–6 hours, monitoring via TLC until the ketone is consumed.

-

Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and water. Wash the organic layer with 1N HCl (to remove residual pyridine), dry over anhydrous MgSO4 , and evaporate to yield dicyclohexyl ketoxime.

Phase 2: Reduction & Fieser Quench (Self-Validating System)

-

Reduction: Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere. Dropwise, add the dicyclohexyl ketoxime dissolved in THF. Reflux for 12 hours.

-

Mechanistic Insight: Milder reducing agents (like NaBH4 ) cannot reduce sterically hindered oximes; the aggressive hydride delivery of LiAlH4 is mandatory.

-

-

The Fieser Quench: Cool the reaction to 0 °C. For every x grams of LiAlH4 used, sequentially add:

-

x mL of distilled water (dropwise, extreme caution).

-

x mL of 15% aqueous NaOH.

-

3x mL of distilled water.

-

Mechanistic Insight: Direct quenching with water produces a gelatinous aluminum hydroxide ( Al(OH)3 ) gel that traps the product and causes severe emulsions. The Fieser method forces the formation of a crystalline, granular sodium aluminate salt that is easily filterable, ensuring maximum product recovery.

-

-

Isolation: Filter the granular salts through a Celite pad, wash with THF, concentrate the filtrate, and purify via vacuum distillation to yield pure dicyclohexylmethanamine.

Fig 1: Two-step synthesis of dicyclohexylmethanamine via oxime reduction.

Applications in Drug Development & Materials Science

"Escape from Flatland"

In modern medicinal chemistry, relying on planar aromatic rings (like diphenylmethane) often leads to poor aqueous solubility and promiscuous off-target binding due to π−π stacking. By saturating these rings to cyclohexyl groups ( sp3 hybridized), the molecule gains 3D complexity . Dicyclohexylmethanamine is used as a bioisostere to introduce a highly lipophilic, yet 3D-complex, terminal group into a drug candidate, improving its overall pharmacokinetic profile.

Steric Shielding of Pharmacophores

When dicyclohexylmethanamine is conjugated to a carboxylic acid-bearing pharmacophore, the resulting amide bond is buried beneath the massive steric bulk of the two cyclohexyl rings. This structural feature physically blocks amidases and proteases from accessing the amide bond, drastically increasing the in vivo half-life of the compound.

Fig 2: Mechanism of steric shielding and bioavailability enhancement in drug design.

Safety, Handling, and Toxicity

As a primary amine with significant lipophilicity, dicyclohexylmethanamine rapidly penetrates biological membranes and is highly corrosive .

-

GHS Classification: Danger.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

Handling Protocol: All synthetic steps involving this compound must be performed in a certified fume hood. Personal Protective Equipment (PPE) including a face shield, chemically resistant gloves (butyl rubber or heavy-duty nitrile), and a chemical apron are mandatory.

References

-

Title: alpha-Cyclohexylcyclohexanemethanamine | C13H25N | CID 10774245 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: N-Methyl dicyclohexylamine | C13H25N | CID 24210 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 19293-63-1 | Dicyclohexylmethanamine Source: Capot Chemical URL: [Link]

Dicyclohexylmethanamine synthesis pathway from dicyclohexylamine

An In-depth Technical Guide to the Synthesis of Dicyclohexylmethanamine from Dicyclohexylamine

Executive Summary: This guide provides a comprehensive technical overview of the synthetic pathways for the N-methylation of dicyclohexylamine to produce dicyclohexylmethanamine (also known as N-methyldicyclohexylamine). The N-methylation of secondary amines is a fundamental transformation in organic synthesis, crucial for modifying the physical, chemical, and biological properties of molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of both classical and modern catalytic methodologies. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate synthetic strategy. The two primary pathways discussed are the venerable Eschweiler-Clarke reaction and the modern, atom-economical "Borrowing Hydrogen" approach using catalytic methylation with methanol.

Introduction

Dicyclohexylamine, a secondary amine with the formula HN(C₆H₁₁)₂, is a colorless to pale yellow liquid with a characteristic amine odor.[3] It serves as a valuable precursor in the synthesis of various industrial and pharmaceutical chemicals, including antioxidants, vulcanization accelerators, and corrosion inhibitors.[3][4] The methylation of dicyclohexylamine yields dicyclohexylmethanamine, a tertiary amine. This transformation is significant as tertiary amines often serve as catalysts, synthetic intermediates, and are integral components in pharmacologically active compounds.[5]

The core challenge in the N-methylation of secondary amines is achieving high selectivity for the tertiary amine product while avoiding the formation of quaternary ammonium salts, which can occur with traditional alkylating agents like methyl iodide.[1] This guide focuses on two robust methods that effectively circumvent this issue.

Part 1: The Classical Pathway: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a cornerstone of amine synthesis, providing a reliable method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[1][6] A key advantage of this reaction is its inherent mechanism which prevents the over-methylation that leads to quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[6]

Mechanistic Rationale

The reaction proceeds through a two-step sequence involving the formation of an iminium ion followed by a reduction step. The causality behind its success lies in the dual role of the reagents and the irreversible nature of the final reduction.

-

Iminium Ion Formation: The secondary amine, dicyclohexylamine, first performs a nucleophilic attack on formaldehyde. This is followed by dehydration to form a transient dicyclohexylmethyleneiminium ion.

-

Hydride Transfer and Reduction: Formic acid then serves as a hydride donor. A hydride ion is transferred from the formate anion to the electrophilic carbon of the iminium ion. This reduction is irreversible due to the concomitant loss of carbon dioxide gas, which drives the reaction to completion.[6]

The resulting product is the tertiary amine, dicyclohexylmethanamine. Since a tertiary amine cannot form a new iminium ion with formaldehyde under these conditions, the reaction halts, ensuring high selectivity.[6]

Sources

- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 3. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

Physical and chemical properties of N,N-Dicyclohexylmethylamine

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dicyclohexylmethylamine

Abstract: N,N-Dicyclohexylmethylamine (CAS No. 7560-83-0) is a sterically hindered tertiary amine that serves as a crucial component in various chemical applications, from industrial catalysis to specialized organic synthesis. Its unique structural arrangement, featuring two bulky cyclohexyl groups and a methyl group attached to a central nitrogen atom, imparts a distinct combination of basicity and steric hindrance. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, reactivity, and established protocols for its handling and use. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile compound.

Introduction to N,N-Dicyclohexylmethylamine

N,N-Dicyclohexylmethylamine, also known as N-Methyldicyclohexylamine, is an aliphatic tertiary amine.[1] Its molecular structure is defined by a nitrogen atom bonded to two cyclohexyl rings and one methyl group. This configuration is fundamental to its chemical behavior, rendering the nitrogen's lone pair of electrons accessible for proton abstraction (acting as a base) while being sterically shielded from acting as a nucleophile in many substitution reactions.

This compound is recognized for its role as a low-odor co-catalyst, particularly in the production of polyurethane foams, where it helps improve curing properties.[2] In the realm of fine chemical and pharmaceutical synthesis, it is employed as a non-nucleophilic base in sensitive reactions, such as palladium-catalyzed carbonylations and cyclizations.[3][4] Its utility as an intermediate in the synthesis of complex molecules, including potential antimicrobial agents and active pharmaceutical ingredients, underscores its importance in drug discovery and development.[5][6]

Caption: Chemical Structure of N,N-Dicyclohexylmethylamine.

Physicochemical Properties

N,N-Dicyclohexylmethylamine is typically a colorless to light yellow or orange clear liquid at room temperature.[3][7][8] Its physical properties are well-documented and critical for its application, storage, and handling.

| Property | Value | Source(s) |

| CAS Number | 7560-83-0 | [1][3][9][10] |

| Molecular Formula | C₁₃H₂₅N | [1][3][9][10] |

| Molecular Weight | 195.34 g/mol | [1][3][9] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][3][7][8] |

| Boiling Point | 265 °C (at 760 mmHg) | [3][7][9][11] |

| Density | 0.912 g/mL at 25 °C | [3][9][11] |

| Refractive Index (n²⁰/D) | 1.49 | [3][9][11] |

| Flash Point | 110 °C (230 °F) | [7][9][12] |

| Water Solubility | 740 mg/L at 25 °C (low solubility) | [2][3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| pKa (Predicted) | 11.03 ± 0.20 | [3] |

| LogP | 3.71 | [3] |

Note on Melting Point: Some sources report a melting point of 193-194 °C.[3][7] This is inconsistent with its documented state as a liquid at ambient temperatures and may refer to a salt form or be an error in the data aggregation.

Spectroscopic and Analytical Data

Characterization of N,N-Dicyclohexylmethylamine relies on standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the methyl protons and the complex, overlapping multiplets for the cyclohexyl ring protons.

-

Infrared (IR) Spectroscopy: The IR spectrum would lack N-H stretching bands (characteristic of primary/secondary amines) but would show prominent C-H stretching and bending vibrations for the alkyl groups.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 195.34 g/mol .[1] The fragmentation pattern can provide further structural evidence.

-

Gas Chromatography (GC): GC is often used to determine the purity of the substance, with typical commercial grades exceeding 97-98%.[8][10]

Chemical Properties and Reactivity

The chemical nature of N,N-Dicyclohexylmethylamine is dominated by the tertiary amine functional group.

-

Basicity: With a predicted pKa of around 11.03, it is a moderately strong base, capable of deprotonating a variety of acidic compounds.[3]

-

Steric Hindrance: The two bulky cyclohexyl groups sterically shield the nitrogen atom. This makes it a poor nucleophile, preventing it from participating in Sₙ2 reactions or adding to carbonyl groups. This "non-nucleophilic" character is highly desirable in syntheses where it is used solely to scavenge protons.

-

Reactivity: It is stable under normal conditions but is incompatible with strong oxidizing agents and acids, with which it can react exothermically.[13] Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[7][13]

-

Synthesis: The compound can be prepared through several established routes, including the methylation of dicyclohexylamine or via the Leuckart–Wallach reaction.[3] Another method involves the reductive amination of cyclohexanone.[14]

Caption: Role as a Non-Nucleophilic Base in Synthesis.

Applications in Research and Industry

N,N-Dicyclohexylmethylamine's unique properties make it valuable in several fields.

-

Polyurethane Catalyst: It is widely used as a co-catalyst (often under trade names like Polycat 12) in the manufacturing of flexible and rigid polyurethane foams.[2][3] It primarily accelerates the curing process.[2]

-

Organic Synthesis: Its role as a sterically hindered, non-nucleophilic base is critical in modern organic synthesis. It is used to neutralize acids generated in reactions without interfering with electrophilic centers. Examples include:

-

Pharmaceutical Intermediate: The compound serves as a building block or a reagent in the synthesis of pharmaceutically active compounds.[5][6] Its application has been noted in the development of novel antimicrobial agents.[5]

Experimental Protocols

The following protocols describe standard laboratory procedures for determining key properties of N,N-Dicyclohexylmethylamine. These methods are designed to be self-validating through adherence to established chemical principles.

Protocol: Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol uses standard distillation under atmospheric pressure.

-

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place approximately 10-15 mL of N,N-Dicyclohexylmethylamine and a few boiling chips into the round-bottom flask.

-

Causality: Boiling chips are added to prevent bumping and ensure smooth, even boiling by providing nucleation sites for bubble formation.

-

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature when the vapor condensation ring rises past the thermometer bulb and a steady temperature is maintained as the first few drops of distillate are collected in the receiving flask. This stable temperature is the boiling point.

-

Validation: Record the atmospheric pressure at the time of the experiment. If it deviates significantly from 760 mmHg, a pressure correction may be applied using a nomograph.

-

Caption: Workflow for Boiling Point Determination.

Protocol: Determination of Density

-

Principle: Density is the mass per unit volume of a substance. This protocol uses a pycnometer (specific gravity bottle) for a precise measurement.

-

Methodology:

-

Preparation: Clean and thoroughly dry a pycnometer of a known volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Thermostatically control the temperature to 25.0 °C. Weigh the filled pycnometer (m₂).

-

Causality: Using water at a known temperature allows for the precise calculation of the pycnometer's volume, as the density of water is well-known (approx. 0.99704 g/cm³ at 25 °C).

-

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer completely. Fill it with N,N-Dicyclohexylmethylamine, bring it to 25.0 °C, and weigh it again (m₃).

-

Calculation:

-

Volume of pycnometer (V) = (m₂ - m₁) / density of water at 25 °C.

-

Density of sample = (m₃ - m₁) / V.

-

-

Validation: Repeat the measurement three times and average the results to ensure precision.

-

Safety and Handling

N,N-Dicyclohexylmethylamine is a hazardous chemical that requires careful handling.[1][13]

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Oral Toxicity | H301/H302: Toxic/Harmful if swallowed | P270: Do not eat, drink or smoke when using. P301: IF SWALLOWED, rinse mouth.[1][8] |

| Acute Dermal Toxicity | H311: Toxic in contact with skin | P280: Wear protective gloves/clothing.[1] |

| Skin Corrosion | H314: Causes severe skin burns | P280: Wear protective gloves/clothing/eye protection. P303: IF ON SKIN, rinse with water.[1][8][13] |

| Eye Damage | H318: Causes serious eye damage | P280: Wear eye/face protection. P305: IF IN EYES, rinse cautiously with water for several minutes.[1][13] |

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8][13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere, as it can be air-sensitive.[2][3] Keep away from incompatible materials like strong acids and oxidizing agents.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7]

Conclusion

N,N-Dicyclohexylmethylamine is a tertiary amine with a well-defined set of physical and chemical properties that make it a valuable tool in both industrial and academic settings. Its combination of steric bulk and basicity allows it to function effectively as a non-nucleophilic base and a catalyst component. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in chemical synthesis and drug development.

References

-

N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem. (n.d.). [Link]

-

n,n- dicyclohexylmethylamine/cas 7560-83-0/polycat 12 - Amine Catalysts. (2023, November 7). [Link]

-

Dicyclohexylamine - Wikipedia. (n.d.). [Link]

-

N N-Dicyclohexylmethylamine with CAS 7560-83-0 - Chemical Supplier Unilong. (n.d.). [Link]

-

N,N-Dicyclohexylmethylamine (7560-83-0) at Nordmann. (n.d.). [Link]

-

SAFETY DATA SHEET: N,N-Dimethylcyclohexylamine - Carl ROTH. (n.d.). [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22). [Link]

Sources

- 1. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newtopchem.com [newtopchem.com]

- 3. N,N-Dicyclohexylmethylamine | 7560-83-0 [chemicalbook.com]

- 4. unilongindustry.com [unilongindustry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N,N-Dicyclohexylmethylamine (7560-83-0) at Nordmann - nordmann.global [nordmann.global]

- 7. chemicalbook.com [chemicalbook.com]

- 8. N,N-Dicyclohexylmethylamine | 7560-83-0 | TCI AMERICA [tcichemicals.com]

- 9. volochem.com [volochem.com]

- 10. N,N-Dicyclohexylmethylamine, 97%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 11. N,N-二环己基甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 7560-83-0 Cas No. | N,N-Dicyclohexylmethylamine | Apollo [store.apolloscientific.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Dicyclohexylmethanamine (CAS No. 7560-83-0)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on Dicyclohexylmethanamine. The content herein is structured to deliver not just data, but a foundational understanding of the compound's synthesis, properties, applications, and handling, grounded in established scientific principles.

Introduction and Core Compound Profile

Dicyclohexylmethanamine, also known as N,N-Dicyclohexylmethylamine or N-Methyldicyclohexylamine, is a tertiary amine with the CAS registry number 7560-83-0.[1] It is characterized by a central nitrogen atom bonded to two cyclohexyl rings and one methyl group.[2] This structure imparts a unique combination of steric hindrance and basicity, making it a valuable tool in various chemical transformations. Its applications range from being a catalyst in polyurethane foam production to a specialized base and reagent in complex organic synthesis, including pharmaceutical development.[2][3]

Compound Identifiers:

-

IUPAC Name: N-cyclohexyl-N-methylcyclohexanamine[1]

-

Molecular Formula: C₁₃H₂₅N[4]

-

Molecular Weight: 195.34 g/mol [1]

-

Canonical SMILES: CN(C1CCCCC1)C2CCCCC2[1]

-

InChIKey: GSCCALZHGUWNJW-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of Dicyclohexylmethanamine are critical for its appropriate use in experimental design. A summary of these properties is presented below.

Table 1: Physicochemical Properties of Dicyclohexylmethanamine

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Boiling Point | 265 °C (lit.) | [4] |

| Melting Point | 193-194 °C | [4] |

| Density | 0.912 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.49 (lit.) | [4] |

| Water Solubility | 740 mg/L at 25 °C | [4] |

| pKa | 11.03 ± 0.20 (Predicted) | [4] |

| LogP | 3.71 at 25 °C | [4] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for verifying the identity and purity of Dicyclohexylmethanamine.[6][7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approx. 1.0-1.8 ppm) corresponding to the cyclohexyl ring protons. A distinct singlet for the N-methyl (N-CH₃) protons should appear further downfield, typically in the 2.2 to 2.6 δ range, due to the deshielding effect of the adjacent nitrogen atom.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum will display multiple signals for the cyclohexyl carbons and a characteristic signal for the N-methyl carbon.

-

Infrared (IR) Spectroscopy: As a tertiary amine, the IR spectrum of Dicyclohexylmethanamine will notably lack the characteristic N-H stretching absorptions seen in primary and secondary amines (3300-3500 cm⁻¹).[8] Key absorptions will include C-H stretching from the cyclohexyl and methyl groups (below 3000 cm⁻¹) and C-N stretching bands.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 195.34. Fragmentation patterns would likely involve the loss of methyl or cyclohexyl groups.

Synthesis Methodologies and Reaction Mechanisms

The synthesis of Dicyclohexylmethanamine can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prevalent methods are detailed below.

Method 1: Reductive Amination

Reductive amination is a versatile and widely used method for forming amines.[9] In this context, it involves the reaction of dicyclohexylamine with a methylating agent, typically formaldehyde, followed by reduction of the in-situ formed iminium ion.

Caption: Reductive amination pathway for Dicyclohexylmethanamine synthesis.

Causality: This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add aqueous formaldehyde (37% solution, 1.1 eq) to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at or below room temperature using an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed (typically 2-12 hours).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Dicyclohexylmethanamine.[11]

Method 2: N-Methylation of Dicyclohexylamine

A direct approach involves the methylation of the secondary amine, dicyclohexylamine.[4]

Caption: N-Methylation of dicyclohexylamine via an SN2 reaction.

Causality: This protocol employs dimethyl sulfate, a potent methylating agent. A base is required to neutralize the sulfuric acid byproduct, driving the reaction to completion. Extreme caution is necessary as dimethyl sulfate is highly toxic and carcinogenic.

-

Reaction Setup: To a solution of dicyclohexylamine (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile or acetone, add dimethyl sulfate (1.1 eq) dropwise at 0 °C.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS. Gentle heating may be required.

-

Work-up and Purification: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can then be purified by vacuum distillation to afford Dicyclohexylmethanamine.[4]

Key Applications in Research and Development

Dicyclohexylmethanamine's utility stems from its properties as a sterically hindered, non-nucleophilic base and as a catalyst.

Table 2: Applications of Dicyclohexylmethanamine

| Application Area | Role of Dicyclohexylmethanamine | Description | Source(s) |

| Polyurethane Foams | Catalyst | Acts as an auxiliary catalyst, particularly for improving the skin curing of both soft and rigid polyurethane foams. | [4][12] |

| Organic Synthesis | Base | Employed as a base in reactions like the Palladium-catalyzed 5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol. | [4] |

| Organic Synthesis | Catalyst | Serves as a catalyst during the O-phenylation of tertiary alcohols with organobismuth(V) compounds. | [4] |

| Pharmaceuticals | Intermediate/Building Block | Used as a precursor in the synthesis of more complex molecules, including potential drug candidates. | [2][3] |

| Corrosion Inhibition | Inhibitor | Utilized in metalworking fluids to prevent corrosion. | [2] |

| Analytical Standards | Reagent | Used as a reagent in the base preparation of isotopically labeled phenethylamines for use as internal standards in Isotope Dilution Mass Spectrometry (IDMS). | [4] |

Safety, Handling, and Storage

Proper handling of Dicyclohexylmethanamine is crucial due to its hazardous nature.[5]

GHS Hazard Information

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger[13]

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER or doctor/physician.[5]

-

P405: Store locked up.[5]

-

Handling and Storage Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat. A respirator with an appropriate filter (e.g., type ABEK) is required when vapors or aerosols may be generated.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from strong oxidizing agents and sources of heat.[5] The product should be stored under an inert atmosphere.[4]

-

Spill Management: In case of a spill, cover drains and contain the material. Absorb with an inert liquid-absorbent material (e.g., Chemizorb®) and dispose of it as hazardous waste.[5]

Conclusion

Dicyclohexylmethanamine (CAS 7560-83-0) is a tertiary amine of significant industrial and academic interest. Its distinct structural features make it an effective catalyst and specialized base in organic synthesis. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective application. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this corrosive and harmful compound. This guide provides the foundational knowledge required for professionals to confidently and safely incorporate Dicyclohexylmethanamine into their research and development workflows.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24210, N-Methyl dicyclohexylamine. Retrieved from PubChem. [Link]

-

ChemBK. (2024, April 9). NN-Dicyclohexylmethylamine. Retrieved from ChemBK. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]

- Google Patents. (n.d.). Method for preparing benzyl amine by catalytic hydrogenation.

-

LibreTexts Chemistry. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from LibreTexts Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal. [Link]

-

Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

-

Zhang, W., et al. (2021). Nickel-Catalyzed Asymmetric Hydrogenation for Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines. Organic Letters, 23(15), 6064–6069. [Link]

-

ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from ResearchGate. [Link]

-

University of Massachusetts Lowell. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from UMass Lowell. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

TRC Corp. (2022, July 7). Dicyclohexylamine Safety Data Sheet. Retrieved from TRC Corp. [Link]

-

Royal Society of Chemistry. (n.d.). Dual reactivity based dynamic covalent chemistry: mechanisms and applications. Retrieved from Chemical Communications. [Link]

-

Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from Wikipedia. [Link]

-

MDPI. (2024, December 12). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Retrieved from MDPI. [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Catalytic transfer hydrogenation of N-benzylidenaniline. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025, November 13). Direct reductive amination of ketones with amines by reductive aminases. Retrieved from ResearchGate. [Link]

Sources

- 1. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. N,N-Dicyclohexylmethylamine (7560-83-0) at Nordmann - nordmann.global [nordmann.global]

- 4. N,N-Dicyclohexylmethylamine | 7560-83-0 [chemicalbook.com]

- 5. N,N-Dicyclohexylmethylamine - Safety Data Sheet [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. guidechem.com [guidechem.com]

- 12. newtopchem.com [newtopchem.com]

- 13. volochem.com [volochem.com]

Spectroscopic Profiling of Dicyclohexylmethanamine: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Dicyclohexylmethanamine (CAS 19293-63-1), systematically known as α -cyclohexylcyclohexanemethanamine[1], is a sterically hindered primary amine. With the molecular formula C13H25N and a molecular weight of 195.34 g/mol , it serves as a critical building block in pharmaceutical development and advanced materials synthesis.

As a Senior Application Scientist, I emphasize that characterizing this molecule requires more than mere pattern matching; it demands an understanding of the underlying quantum mechanical and thermodynamic principles governing its spectral output. Furthermore, it is critical to differentiate dicyclohexylmethanamine from its commonly confused structural isomer, N-methyldicyclohexylamine (a tertiary amine). This whitepaper provides a definitive, self-validating framework for characterizing dicyclohexylmethanamine using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Structural Logic and Analytical Workflow

The molecule consists of a central methine carbon bonded to a primary amine group ( −NH2 ) and two bulky cyclohexyl rings. This unique topology dictates its spectral behavior:

-

Synthesis & Sample Provenance: Dicyclohexylmethanamine is typically synthesized via the reductive amination of dicyclohexyl ketone[2][3]. When analyzing the spectroscopic data, one must actively look for residual ketone impurities, which would manifest as a strong C=O stretch near 1700 cm⁻¹ in the IR spectrum.

-

Steric Bulk: The symmetry and steric bulk of the cyclohexyl rings create complex, overlapping aliphatic multiplets in ¹H NMR but distinct, highly diagnostic resonances in ¹³C NMR.

Figure 1: Self-validating spectroscopic workflow for Dicyclohexylmethanamine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

In ¹H NMR, the electronegative nitrogen atom deshields the adjacent methine proton via the inductive effect. However, because nitrogen is less electronegative than oxygen, this deshielding places the α -proton at ~2.40 ppm, distinct from alcohols or ethers. The primary amine protons ( −NH2 ) typically appear as a broad singlet around 1.20–1.50 ppm. This broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus and rapid chemical exchange with trace moisture in the solvent.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| 1.20 – 1.50 | Broad Singlet (bs) | 2H | −NH2 | Broad due to ¹⁴N quadrupolar relaxation. Disappears upon D2O shake. |

| 2.35 – 2.45 | Triplet (t) or dd | 1H | −CH(NH2)− | Deshielded by the electronegative nitrogen atom via inductive effect. |

| 1.55 – 1.85 | Multiplet (m) | 10H | Cyclohexyl (Eq) | Complex splitting due to rigid chair conformation and geminal coupling. |

| 0.90 – 1.35 | Multiplet (m) | 12H | Cyclohexyl (Ax) | Shielded relative to equatorial protons due to anisotropic ring effects. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment | Causality / Notes |

| 62.5 | −CH(NH2)− | α -carbon, strongly deshielded by the directly attached nitrogen atom. |

| 41.2 | Cyclohexyl CH | β to the amine; shifted downfield relative to a standard alkane. |

| 30.5, 29.8 | Cyclohexyl CH2 | γ -carbons (C2, C6 of the rings). |

| 26.5, 26.3 | Cyclohexyl CH2 | δ and ϵ -carbons; standard aliphatic region. |

Infrared (IR) Spectroscopy

Causality of Vibrational Modes

IR spectroscopy is the definitive tool to confirm the primary amine nature of dicyclohexylmethanamine, distinguishing it from its tertiary isomer. A primary amine exhibits two distinct N-H stretching bands (symmetric and asymmetric) above 3300 cm⁻¹. This occurs because the two N-H bonds can vibrate in-phase or out-of-phase. The massive aliphatic bulk of the two cyclohexyl rings dominates the C-H stretching region just below 3000 cm⁻¹.

Table 3: IR Vibrational Assignments (ATR-FTIR, Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Notes |

| 3350 | Medium | N-H Asym. Stretch | Out-of-phase vibration of the primary amine group. |

| 3280 | Medium | N-H Sym. Stretch | In-phase vibration. Two bands confirm a primary amine. |

| 2920, 2850 | Strong | C-H Aliphatic Stretch | sp3 hybridized C-H bonds from the dicyclohexyl framework. |

| 1610 | Medium | N-H Scissoring | In-plane bending mode of the −NH2 group. |

| 1450 | Medium | C-H Bending | Scissoring deformation of the cyclohexyl methylene groups. |

Mass Spectrometry (MS)

Causality of Fragmentation (EI, 70 eV)

Under electron ionization, the molecule forms a radical cation at the nitrogen atom. According to Stevenson's Rule, the most thermodynamically favorable pathway for aliphatic amines is α -cleavage[4]. The homolytic cleavage of the C-C bond between the α -carbon and one of the cyclohexyl rings expels a cyclohexyl radical (83 Da). This generates a highly stable, resonance-stabilized immonium cation ( m/z 112), which overwhelmingly dominates the spectrum as the base peak.

Figure 2: Proposed Electron Ionization (EI) mass fragmentation pathway of Dicyclohexylmethanamine.

Table 4: GC-EI-MS Fragmentation Data

| m/z | Relative Abundance | Ion Type | Causality / Notes |

| 195 | < 5% | [M]+∙ | Molecular ion. Weak intensity is typical for aliphatic amines. |

| 112 | 100% | [M−C6H11]+ | Base peak. Formed via thermodynamically favorable α -cleavage. |

| 83 | 15% | [C6H11]+ | Cyclohexyl cation formed via heterolytic cleavage. |

| 55 | 20% | [C4H7]+ | Ring-opening fragmentation of the cyclohexyl cation. |

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data reproduction, the following self-validating protocols must be strictly adhered to:

Protocol 1: NMR Sample Preparation & Acquisition

-

Preparation: Weigh 10 mg (for ¹H) or 40 mg (for ¹³C) of high-purity dicyclohexylmethanamine.

-

Solvation: Dissolve the sample in 0.6 mL of anhydrous deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: Use ampouled CDCl3 to prevent moisture-induced broadening of the −NH2 peak.

-

Acquisition (¹H): Acquire spectra at 400 MHz with 16 scans and a relaxation delay (D1) of 1.5 seconds.

-

Acquisition (¹³C): Acquire spectra at 100 MHz with 1024 scans, using broadband proton decoupling (WALTZ-16) to simplify the spectrum and leverage the Nuclear Overhauser Effect (NOE) for signal enhancement.

Protocol 2: ATR-FTIR Analysis

-

Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with LC-MS grade isopropanol and allow it to dry completely.

-

Background: Collect a background spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO2 and H2O .

-

Sample Application: Deposit a single drop (approx. 2 µL) of neat dicyclohexylmethanamine directly onto the ATR crystal, ensuring full coverage of the sensor.

-

Acquisition: Acquire the sample spectrum using the same parameters as the background. Apply an ATR correction algorithm to account for penetration depth variations across the wavenumber range.

Protocol 3: GC-EI-MS Analysis

-

Dilution: Dilute the sample to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).

-

Injection: Inject 1 µL of the sample into a Gas Chromatograph equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the injector temperature to 250°C with a split ratio of 50:1.

-

Chromatography: Run the oven temperature program: 50°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 mins.

-

Ionization: Ionize the eluent using Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 40 to 300.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10774245, alpha-Cyclohexylcyclohexanemethanamine." PubChem. URL:[Link]

-

NIST Mass Spectrometry Data Center. "Infrared Spectra and Mass Spectra of Aliphatic Amines." NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

The Solubility of Dicyclohexylmethanamine in Organic Solvents: A Technical and Practical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of dicyclohexylmethanamine in a variety of organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document furnishes a detailed examination of its physicochemical properties and the underlying principles governing its solubility. We present a thorough understanding of its expected behavior in polar protic, polar aprotic, and nonpolar solvents. Furthermore, this guide delivers a robust, step-by-step experimental protocol for the precise determination of dicyclohexylmethanamine solubility, empowering researchers to generate accurate data for their specific applications. This document is intended to be an essential resource for scientists and professionals in chemical synthesis, and process development, where a comprehensive knowledge of solubility is paramount for reaction optimization, product purification, and formulation.

Introduction: Understanding the Solubility of a Bulky Tertiary Amine

Dicyclohexylmethanamine, a tertiary amine with the chemical formula (C₆H₁₁)₂NCH₃, is a versatile compound utilized as a catalyst and intermediate in organic synthesis.[1] Its molecular structure, featuring two bulky, nonpolar cyclohexyl rings and a polar tertiary amine group, dictates its solubility behavior. The interplay between these structural elements determines its miscibility and solubility in various organic media.

The fundamental principle of "like dissolves like" is the cornerstone for predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] For dicyclohexylmethanamine, its large nonpolar surface area, contributed by the two cyclohexyl rings, suggests good solubility in nonpolar solvents. Conversely, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing for interactions with polar protic solvents.

This guide will first delve into the theoretical aspects of dicyclohexylmethanamine's solubility based on its molecular properties and then provide a practical framework for its experimental determination.

Physicochemical Properties of Dicyclohexylmethanamine

A thorough understanding of the physicochemical properties of dicyclohexylmethanamine is crucial for predicting its solubility. These properties provide insights into the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₅N | [3] |

| Molecular Weight | 195.35 g/mol | [3] |

| Appearance | Clear to yellow liquid | [1] |

| Density | 0.912 g/mL at 25 °C | [3] |

| Boiling Point | 265 °C | [3] |

| pKa | 11.03 ± 0.20 (Predicted) | [1] |

| Water Solubility | 740 mg/L at 25 °C | [3] |

The molecule's significant nonpolar character, arising from the two cyclohexyl groups, is a dominant feature. The tertiary amine group provides a site for polar interactions, although the steric hindrance from the bulky cyclohexyl groups may influence the accessibility of the nitrogen's lone pair for hydrogen bonding.

Qualitative Solubility Profile

Based on established principles of organic chemistry and available literature, a qualitative solubility profile for dicyclohexylmethanamine can be predicted.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

Dicyclohexylmethanamine is expected to be soluble in polar protic solvents like alcohols.[1] The primary interaction facilitating this solubility is hydrogen bonding between the solvent's hydroxyl group (hydrogen bond donor) and the lone pair of electrons on the nitrogen atom of the amine (hydrogen bond acceptor). However, due to the large nonpolar portion of the molecule, its miscibility might not be infinite, particularly with lower-chain alcohols.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran, Dichloromethane)

Solubility in polar aprotic solvents is also anticipated to be high.[1] These solvents possess significant dipole moments that can induce dipole-dipole interactions with the polar C-N bonds in dicyclohexylmethanamine. The absence of strong hydrogen bonding in the solvent allows for effective solvation of the amine. Dichloromethane, a common solvent in organic synthesis, is particularly effective at dissolving a wide range of organic compounds, including amines.[4]

Nonpolar Solvents (e.g., Hexane, Toluene)

Given the substantial nonpolar surface area of the two cyclohexyl rings, dicyclohexylmethanamine is expected to exhibit high solubility in nonpolar solvents. The primary intermolecular forces at play in these solutions are van der Waals forces (London dispersion forces), which are significant for large molecules.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of a liquid amine like dicyclohexylmethanamine in an organic solvent. This protocol is based on the principle of reaching equilibrium between the dissolved and undissolved solute, followed by quantitative analysis.

Materials and Equipment

-

Dicyclohexylmethanamine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Thermostatically controlled oven

-

Glass vials with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

In a sealed glass vial, add an excess amount of dicyclohexylmethanamine to a precisely measured volume of the chosen organic solvent. The presence of a separate, undissolved phase of the amine is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved amine. The time to reach equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the two liquid phases to separate completely.

-

Carefully withdraw a known volume of the supernatant (the solvent layer saturated with dicyclohexylmethanamine) using a volumetric pipette.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any microscopic droplets of the undissolved amine.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., GC or HPLC).

-

Analyze the diluted solution to determine the precise concentration of dicyclohexylmethanamine.

-

-

Calculation:

-

Calculate the solubility of dicyclohexylmethanamine in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Self-Validating System and Causality

-

Excess Solute: The use of excess dicyclohexylmethanamine ensures that the solution reaches its saturation point at the given temperature, a fundamental requirement for accurate solubility measurement.

-

Equilibration Time: A sufficient equilibration period is critical to allow the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of separation.

-

Temperature Control: Solubility is highly dependent on temperature.[5] Maintaining a constant and precise temperature throughout the experiment is paramount for reproducible results.

-

Filtration: Filtering the saturated solution is a critical step to remove any undissolved micro-droplets, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a validated and calibrated analytical technique like GC or HPLC ensures the accuracy and reliability of the concentration measurement.

Logical Relationships in Solubility Prediction

The decision-making process for solvent selection can be visualized as a logical flow based on the properties of both the solute and the solvent.

Caption: Logical flow for predicting dicyclohexylmethanamine solubility.

Conclusion

Dicyclohexylmethanamine, by virtue of its dual structural characteristics—a large nonpolar framework and a polar tertiary amine group—exhibits broad solubility across a range of organic solvents. While quantitative data is sparse in the literature, a strong theoretical understanding of its interactions with different solvent classes allows for reliable prediction of its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This integrated approach of theoretical understanding and practical methodology provides researchers with the necessary tools to effectively utilize dicyclohexylmethanamine in their work.

References

-

Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Biotage. (2023, February 6). What are alternatives to DCM/MeOH for polar reaction mix purifications?. Retrieved from [Link]

Sources

Dicyclohexylmethanamine: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications

Introduction & Strategic Significance

In the evolving landscape of modern drug discovery and advanced materials science, the drive to increase the three-dimensionality of molecular scaffolds—often termed the "escape from flatland"—has prioritized highly saturated building blocks. Dicyclohexylmethanamine (CAS: 19293-63-1) stands out as a premier sterically hindered primary amine .

Structurally, it functions as the fully saturated bioisostere of benzhydrylamine (diphenylmethanamine). By converting planar sp2 hybridized aromatic rings into sp3 hybridized cyclohexyl rings, researchers can radically alter a molecule's lipophilicity, solubility, and receptor-binding thermodynamics. While frequently encountered as an over-reduction impurity in the synthesis of hybrid molecules like cyclohexyl(phenyl)methanamine , dicyclohexylmethanamine possesses intrinsic value as a bulky pharmacophore and a specialized ligand in transition-metal catalysis .

Physicochemical Profiling & Molecular Identity

Understanding the core metrics of dicyclohexylmethanamine is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features an exceptionally high Fraction of sp3 carbons ( Fsp3=1.0 ), maximizing its spatial volume and hydrophobic surface area.

Table 1: Molecular Identity & Physicochemical Metrics

| Property | Value | Technical Context |

| IUPAC Name | Dicyclohexylmethanamine | Standard nomenclature |

| CAS Number | 19293-63-1 | Primary registry identifier |

| Molecular Formula | C₁₃H₂₅N | Free base form |

| Molecular Weight | 195.34 g/mol | Bulk mass |

| Monoisotopic Mass | 195.1987 Da | Exact mass for HRMS validation |

| SMILES | C1CCC(CC1)C(C2CCCCC2)N | Structural connectivity |

| Fsp³ (Fraction sp³) | 1.00 | High saturation index for 3D drug design |

Synthetic Methodologies & Mechanistic Logic

The synthesis of dicyclohexylmethanamine requires precise strategic planning to navigate the severe steric hindrance surrounding the central methine carbon. Two primary pathways exist: the degradative reduction of an aromatic precursor, and the de novo construction via reductive amination.

Synthetic pathways for Dicyclohexylmethanamine: Reductive amination vs. catalytic hydrogenation.

Detailed Experimental Protocol: Reductive Amination Route

This protocol is prioritized over catalytic hydrogenation because it avoids the high-pressure vessels and unpredictable over-reduction mixtures associated with reducing benzhydrylamine.

Phase 1: Synthesis of Dicyclohexyl Ketone Oxime

-

Causality of Reagents: Sodium acetate is utilized to buffer the reaction strictly to pH ~4.5–5.0. This specific pH is critical; it is acidic enough to activate the carbonyl oxygen via protonation, but not so acidic that the nucleophilic hydroxylamine is entirely sequestered as an unreactive ammonium salt.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride (15 mmol) and sodium acetate (20 mmol) in a minimum volume of distilled water.

-

Add this aqueous buffer to a solution of dicyclohexyl ketone (10 mmol) in 30 mL of absolute ethanol.

-

Heat the mixture to reflux (78°C) for 4 hours under an inert nitrogen atmosphere.

-

Evaporate the ethanol under reduced pressure, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate.

-

-

Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The oxime product will present a lower Rf value than the highly non-polar ketone. Validate completion via FTIR: ensure the disappearance of the sharp C=O stretch at ~1710 cm⁻¹ and the appearance of a broad O-H stretch at ~3200–3300 cm⁻¹.

Phase 2: Reduction to Dicyclohexylmethanamine

-

Causality of Reagents: Lithium Aluminum Hydride ( LiAlH4 ) is selected over milder reducing agents (such as NaBH4 ). The extreme steric bulk of the two adjacent cyclohexyl rings severely shields the electrophilic carbon, necessitating a highly aggressive hydride source to drive the reduction to completion.

-

Procedure:

-

Suspend LiAlH4 (16 mmol) in 20 mL of anhydrous THF at 0°C under argon.

-

Dissolve the oxime intermediate (8 mmol) in 20 mL of anhydrous THF and add it dropwise to the hydride suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

-

Warm the reaction to room temperature, then reflux for 6 hours.

-

Cool to 0°C and perform a standard Fieser workup: add x mL water, x mL 15% NaOH, and 3x mL water sequentially. Filter the resulting granular aluminum salts and concentrate the filtrate to yield the free base amine.

-

-

Self-Validating System: Analyze the crude product via GC-MS. The target amine will display a weak parent ion at m/z 195.2. Crucially, the dominant base peak will appear at m/z 112, resulting from the predictable alpha-cleavage and loss of a cyclohexyl radical (mass 83).

Pharmacological & Structural Applications

In drug development, replacing planar aromatic rings with saturated cyclohexyl rings alters the topological polar surface area and dramatically shifts the spatial occupation of the molecule within a receptor pocket. Dicyclohexylmethanamine acts as a powerful structural probe for mapping the steric limits of hydrophobic binding domains.

Structure-activity relationship logic for Dicyclohexylmethanamine in receptor binding.

Beyond pharmacology, the extreme steric shielding of the primary amine makes it an excellent candidate for specialized catalytic applications. In polyurethane foam manufacturing and transition-metal catalyzed cross-coupling, bulky amines like dicyclohexylmethanamine can act as non-nucleophilic bases or unique ligands that dictate the stereochemical outcome of a reaction without participating in unwanted side reactions.

References

Navigating the Chemical Literature: A Comprehensive Guide to Dicyclohexylmethanamine

Executive Summary

Dicyclohexylmethanamine (CAS: 19293-63-1) is a highly lipophilic, sterically hindered primary aliphatic amine utilized extensively as a building block in medicinal chemistry and advanced materials synthesis[1]. Despite its structural simplicity, literature retrieval for this compound is notoriously fragmented due to varying nomenclature conventions across different chemical databases. This whitepaper provides an authoritative guide to the synonyms of dicyclohexylmethanamine, profiles its physicochemical properties, and details a self-validating synthetic workflow designed to achieve high-purity yields.

Nomenclature and Synonyms in Chemical Databases

Chemical databases index compounds based on distinct algorithmic rules, leading to multiple accepted names for the same molecular entity. Understanding the structural causality behind these synonyms is critical for researchers conducting prior art searches or sourcing raw materials.

-

Dicyclohexylmethanamine : The standard and most intuitive IUPAC name. It treats the central carbon as a methanamine core that is symmetrically substituted with two cyclohexyl groups[1].

-

α -Cyclohexylcyclohexanemethanamine : The primary nomenclature utilized by the National Center for Biotechnology Information (NCBI) in the database (CID 10774245)[2]. This systematic name arises from treating one cyclohexyl ring and the amine-bearing carbon as the parent structure ("cyclohexanemethanamine"), with the second cyclohexyl ring acting as a substituent on the alpha carbon.

-

(Dicyclohexyl)methylamine : A trivial name frequently encountered in commercial vendor catalogs (e.g., ), which highlights the methylamine core[1].

-

1,1-Dicyclohexylmethanamine : A highly specific variation that explicitly denotes that both cyclohexyl groups are attached to the same carbon atom (C1) of the methanamine chain.

Physicochemical and Mass Spectrometry Profiling

To facilitate analytical identification and extraction troubleshooting, the quantitative properties of dicyclohexylmethanamine are summarized below. The high XLogP3 value dictates its extreme lipophilicity, which heavily influences downstream purification strategies[2].

Table 1: Physicochemical and Analytical Profile

| Property | Value | Source |

| IUPAC Name | Dicyclohexylmethanamine | [2] |

| CAS Registry Number | 19293-63-1 | [1] |

| Molecular Formula | C13H25N | [2] |

| Molecular Weight | 195.34 g/mol | [1] |

| Exact Mass (Monoisotopic) | 195.1987 Da | [3] |

| XLogP3 (Lipophilicity) | 4.1 | [2] |

| Topological Polar Surface Area | 26.0 Ų | [2] |

| Predicted CCS ([M+H]+ adduct) | 149.7 Ų | [3] |

Synthetic Methodologies and Impurity Profiling

Mechanistic Context

Dicyclohexylmethanamine is frequently encountered in the laboratory as an over-reduction impurity during the synthesis of cyclohexyl(phenyl)methanamine[4]. When attempting to reduce only the imine or one aromatic ring of a diphenylmethane derivative, excessive catalytic hydrogenation pressure leads to the complete saturation of both rings, yielding dicyclohexylmethanamine[4]. Because the target and the impurity share identical polarities, chromatographic separation is nearly impossible.

When dicyclohexylmethanamine is the intended target, the most reliable and scalable route is the reductive amination of dicyclohexyl ketone via an oxime intermediate.

Self-Validating Experimental Protocol: Oxime Reduction

The following protocol outlines a robust, self-validating workflow for the synthesis of dicyclohexylmethanamine.

Phase 1: Oximation of Dicyclohexyl Ketone

-

Reaction Setup : Dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of deionized water. Add this buffer to a stirring solution of dicyclohexyl ketone (1.0 eq) in ethanol.

-

Mechanistic Causality : Sodium acetate acts as a mild base to deprotonate hydroxylamine hydrochloride, liberating the nucleophilic free hydroxylamine. Crucially, it buffers the solution to a pH of ~4.5–5.0. This specific pH prevents acid-catalyzed degradation of the ketone while maximizing the electrophilicity of the carbonyl carbon for nucleophilic attack.

-

Execution : Reflux the mixture at 80°C for 4 hours. Cool to 0°C to precipitate the oxime. Filter and wash with cold water.

-

Validation Check : Analyze an aliquot via Thin Layer Chromatography (TLC) using 10% EtOAc in Hexanes (KMnO4 stain). The complete disappearance of the UV-inactive ketone spot confirms total conversion to the oxime.

Phase 2: Catalytic Hydrogenation

-

Reaction Setup : Transfer the purified oxime to a high-pressure hydrogenation vessel and dissolve in a 7 N solution of ammonia in methanol.

-

Mechanistic Causality : The addition of excess ammonia is critical to suppress the formation of secondary amine byproducts (e.g., di(dicyclohexylmethyl)amine). The ammonia shifts the reaction equilibrium, preventing the newly formed primary amine from attacking unreduced imine intermediates.

-

Execution : Add Raney Nickel catalyst (10% w/w) under an argon atmosphere. Pressurize the vessel with H2 gas to 50 psi and agitate at 40°C for 12 hours.

-

Validation Check : Monitor hydrogen uptake continuously. The cessation of pressure drop within the vessel acts as a real-time mechanical validation of reaction completion.

Phase 3: Acid-Base Extraction (Purification)

-

Acid Wash : Dissolve the crude concentrated residue in 1 M HCl (aq) and wash with diethyl ether (3x).

-

Causality: The target primary amine is protonated to form a water-soluble hydrochloride salt. Unreacted ketone, oxime, and non-basic organic impurities remain in the ether layer and are discarded.

-

-

Free-Basing : Basify the aqueous layer with 2 M NaOH to pH > 12, converting the amine salt back into its highly lipophilic free-base form. Extract with dichloromethane (DCM) (3x).

-

Expertise Insight: Emulsions frequently form during this step due to the surfactant-like properties of the protonated aliphatic amine. To break the emulsion, add brine to increase the ionic strength of the aqueous layer, forcing the amine into the organic phase.

-

-

Validation Check : Confirm final purity via 1H-NMR (CDCl3). The presence of a distinct doublet at ~2.5 ppm (corresponding to the CH-NH2 methine proton) and a broad, D2O-exchangeable singlet at ~1.2 ppm (NH2 protons) validates the structural identity.

Synthetic Workflow Visualization

Figure 1: Synthetic workflow and purification of Dicyclohexylmethanamine via oxime reduction.

Applications in Drug Development

In modern medicinal chemistry, the dicyclohexyl scaffold serves as a critical "saturation bioisostere" for diphenylmethane derivatives. This represents a structural strategy to "escape from flatland"—increasing the fraction of sp3 hybridized carbons (Fsp3) within a drug candidate[4]. Replacing planar aromatic rings with non-planar chair conformations (cyclohexyl groups) improves aqueous solubility, reduces off-target toxicity driven by non-specific π−π stacking, and enhances three-dimensional binding interactions within hydrophobic receptor pockets. Dicyclohexylmethanamine provides the requisite steric bulk and cationic anchoring point (via the protonated primary amine at physiological pH) to serve as a high-affinity pharmacophore in CNS-active agents.

References

-

alpha-Cyclohexylcyclohexanemethanamine | C13H25N | CID 10774245 - PubChem , National Library of Medicine,[Link]

-

Dicyclohexylmethanamine (C13H25N) - PubChemLite , University of Luxembourg, [Link]

Sources

- 1. 19293-63-1|Dicyclohexylmethanamine|BLD Pharm [bldpharm.com]

- 2. alpha-Cyclohexylcyclohexanemethanamine | C13H25N | CID 10774245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Dicyclohexylmethanamine (C13H25N) [pubchemlite.lcsb.uni.lu]

- 4. Cyclohexyl(phenyl)methanamine | 23459-35-0 | Benchchem [benchchem.com]

The Reactivity Profile of Dicyclohexylmethanamine: A Technical Guide to Sterically Hindered Primary Amines

Introduction & Structural Profiling

Dicyclohexylmethanamine (CAS 19293-63-1, C13H25N ) is a highly lipophilic primary amine featuring a methine carbon flanked by two bulky cyclohexyl rings [1]. In medicinal chemistry and advanced organic synthesis, this structural motif serves as a critical bioisostere for diphenylmethane derivatives, offering a unique "semi-rigid" scaffold that provides bulk tolerance in receptor binding pockets without the planarity of aromatic rings [2].

As a Senior Application Scientist, it is crucial to recognize that the reactivity of dicyclohexylmethanamine is fundamentally dictated by its extreme steric environment. The dual sp3 -hybridized cyclohexyl rings create an umbrella-like steric shield around the nitrogen atom. This physical barrier drastically alters the standard kinetic profile expected of a primary amine, necessitating specialized synthetic strategies to achieve successful functionalization.

Core Reactivity Principles: The Causality of Steric Hindrance

Nucleophilicity vs. Basicity

The fundamental challenge when working with dicyclohexylmethanamine lies in the divergence between its basicity and its nucleophilicity. The nitrogen lone pair retains high electron density, making the compound a strong Brønsted base capable of rapid proton abstraction. However, its nucleophilicity—which requires a precise trajectory of attack (the Bürgi-Dunitz angle) onto an electrophilic center—is severely restricted by the adjacent cyclohexyl bulk.

The Amidation Bottleneck